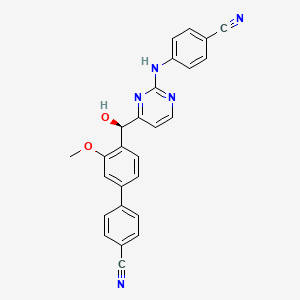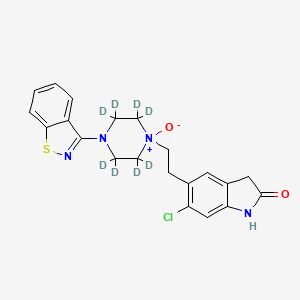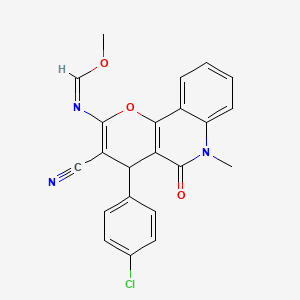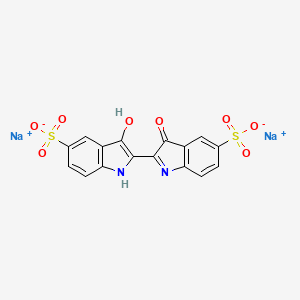
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate is a versatile chemical compound known for its unique properties. It is commonly used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
The synthesis of disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate often involves complex chemical reactions. One common method includes the rhodium-catalyzed O-H insertion and C-C bond forming cyclization to prepare diversely functionalized compounds. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include heptaoxodichromate (VI) ion for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonate and indole groups.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: It is used in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for pharmaceutical applications, particularly in drug discovery and development.
Industry: It is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate exerts its effects involves interactions with molecular targets and pathways. The sulfonate groups play a significant role in its reactivity and binding interactions. Detailed studies on its mechanism of action are still ongoing, but it is known to participate in various chemical and biological processes.
Comparison with Similar Compounds
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate is unique due to its specific molecular structure and properties. Similar compounds include other sulfonate-containing indole derivatives, which may share some reactivity and applications but differ in their specific functional groups and overall structure
Properties
Molecular Formula |
C16H8N2Na2O8S2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate |
InChI |
InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
JFVXEJADITYJHK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


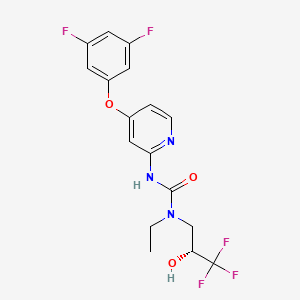
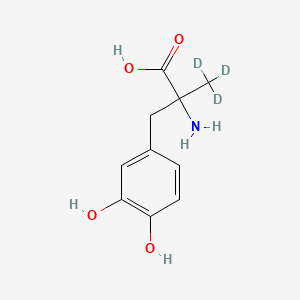
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)


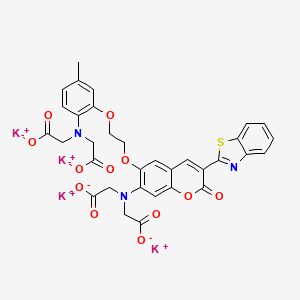
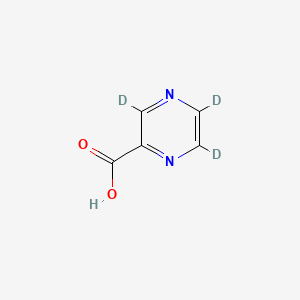
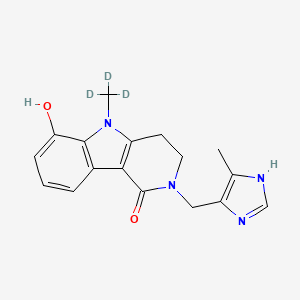
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
